molecular formula C12H10ClNO3 B1391932 Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate CAS No. 1187163-40-1

Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate

Cat. No.: B1391932
CAS No.: 1187163-40-1
M. Wt: 251.66 g/mol
InChI Key: BTEXKAFYEYGRPM-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring fused with a pyridine ring, which is chlorinated at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate typically involves the reaction of 2-chloro-5-pyridinecarboxylic acid with ethyl furoate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for

Properties

IUPAC Name

ethyl 5-(6-chloropyridin-3-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-5-4-9(17-10)8-3-6-11(13)14-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEXKAFYEYGRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate
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Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate
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Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate

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